molecular formula C22H24N2O2 B6781352 N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No.: B6781352
M. Wt: 348.4 g/mol
InChI Key: YWECVPDYVWDZBT-VMEOHVCESA-N
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Description

N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a complex organic compound with an intricate structure that includes multiple functional groups. It serves as a critical molecule in various scientific disciplines, particularly within the fields of medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-15(17-8-5-9-21(25)14-17)23-22(26)24-19-10-11-20(24)13-18(12-19)16-6-3-2-4-7-16/h2-9,12,14-15,19-20,25H,10-11,13H2,1H3,(H,23,26)/t15-,19?,20?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWECVPDYVWDZBT-VMEOHVCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)NC(=O)N2C3CCC2C=C(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)O)NC(=O)N2C3CCC2C=C(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multiple steps:

  • Formation of the Azabicyclo[3.2.1]octane ring: : This can be achieved through a Diels-Alder reaction between a suitably substituted diene and dienophile under controlled temperatures.

  • Phenyl and Carboxamide Substitution: : The addition of the phenyl and carboxamide groups can be done via nucleophilic aromatic substitution reactions.

  • Hydroxyphenylethyl Group Addition: : This step often involves a Friedel-Crafts acylation reaction, followed by a reduction to incorporate the hydroxyphenylethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

  • High-Throughput Synthesis: : Utilizing automated machinery to perform each reaction step in succession.

  • Optimized Catalysts: : Employing specific catalysts to increase yield and purity.

  • Continuous Flow Chemistry: : Using continuous flow systems to maintain reaction conditions more effectively than batch processing.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to form quinone derivatives.

  • Reduction: : It can be reduced to form various hydroxy derivatives.

  • Substitution: : Both nucleophilic and electrophilic substitutions are feasible, particularly at the phenyl and carboxamide groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate or chromium trioxide.

  • Reduction: : Sodium borohydride or lithium aluminum hydride can be used under standard conditions.

  • Substitution: : Reagents like halogens (for electrophilic substitution) or Grignard reagents (for nucleophilic substitution).

Major Products

  • Oxidized Derivatives: : Quinones and related compounds.

  • Reduced Derivatives: : Various alcohols.

  • Substitution Products: : Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : This compound is used as an intermediate in the synthesis of more complex molecules.

  • Catalysis: : Acts as a ligand in certain metal-catalyzed reactions.

Biology and Medicine

  • Pharmacological Research: : Investigated for its potential as a drug candidate, particularly for its interactions with neurotransmitter receptors.

  • Biochemical Probes: : Used to study receptor-ligand interactions.

Industry

  • Material Science: : Its unique structure can be explored for creating novel materials with specific properties.

Mechanism of Action

Effects and Targets

  • Neurotransmitter Receptors: : Binds to specific receptors in the brain, altering neurotransmitter release and activity.

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, affecting metabolic pathways.

Pathways Involved

  • Signal Transduction: : Modulates signal transduction pathways by interacting with G-protein coupled receptors.

  • Metabolic Regulation: : Impacts metabolic processes by inhibiting specific enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-1-(4-hydroxyphenyl)ethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

  • N-[(1S)-1-(2-hydroxyphenyl)ethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Highlighting Uniqueness

  • Unique Binding Affinity: : This compound may exhibit a unique binding profile to certain biological targets compared to its analogues.

  • Distinct Reactivity: : Differences in the position of the hydroxy group can significantly alter its chemical reactivity and pharmacological properties.

That’s your deep dive into this intriguing compound. Hope it’s as fascinating to you as it is to me!

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